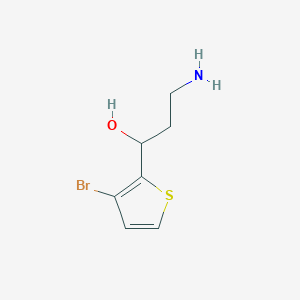
3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H10BrNOS. It is a member of the class of propanolamines and contains a thiophene ring substituted with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol typically involves the reaction of 3-bromothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-amino-1-(3-bromothiophen-2-yl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 3-amino-1-(substituted thiophen-2-yl)propan-1-ol.
Scientific Research Applications
3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
- 2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol
- 3-Amino-1-(4-bromothiophen-2-yl)propan-1-ol
Comparison: Compared to its similar compounds, 3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-1-(3-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4,6,10H,1,3,9H2 |
InChI Key |
MZSFJQXHKDRWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


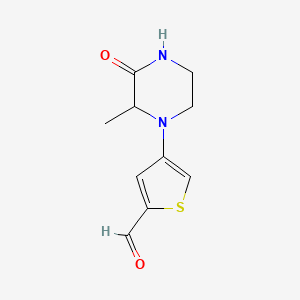
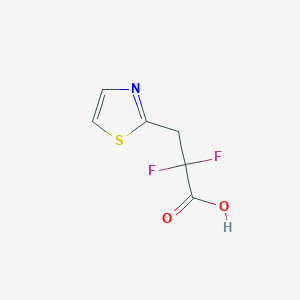
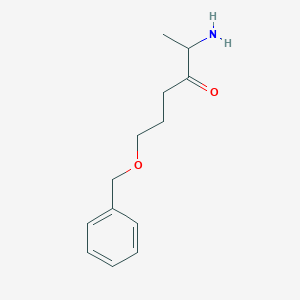

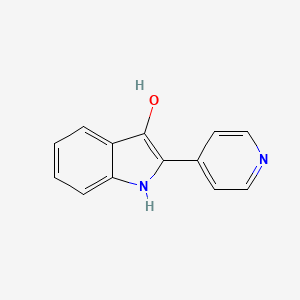
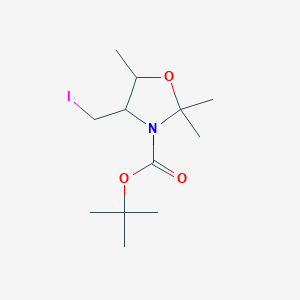
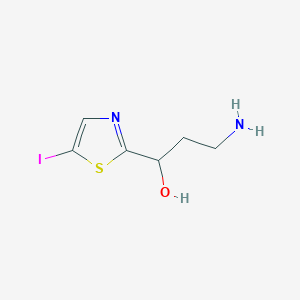
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B15255488.png)
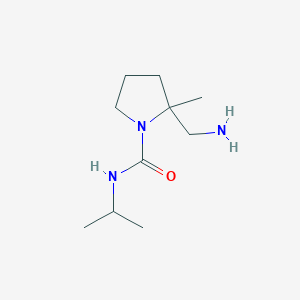

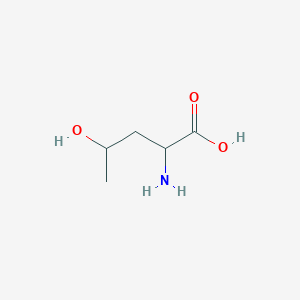

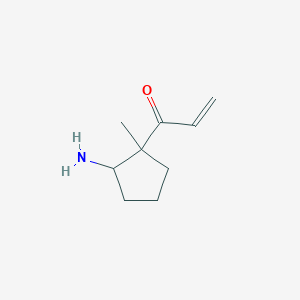
![[2-(Bromomethyl)-3-methylbutyl]trimethylsilane](/img/structure/B15255507.png)
